Gsk-J4

Catalog No.
S007472
CAS No.
1373423-53-0
M.F
C24H27N5O2
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gsk-J4

CAS Number

1373423-53-0

Product Name

Gsk-J4

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)

InChI Key

WBKCKEHGXNWYMO-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3

3-[[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid ethyl ester is an organonitrogen heterocyclic compound.
a JMJD3 inhibitor; structure in first source

GSK-J4 (CAS: 1373423-53-0) is an ethyl ester prodrug of GSK-J1, an inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). While the parent compound, GSK-J1, exhibits high biochemical activity (IC50 = 60 nM), its highly polar carboxylate group severely restricts membrane permeability. GSK-J4 was specifically engineered to bypass this limitation, allowing rapid intracellular uptake followed by cleavage by macrophage and cellular esterases to release the active GSK-J1 moiety. For procurement, GSK-J4 is the mandatory selection for live-cell, tissue, or in vivo epigenetic assays requiring KDM6 inhibition, serving as a critical tool for modulating proinflammatory macrophage responses and cancer cell line transcriptomes[1].

Interchanging GSK-J4 and its parent compound GSK-J1 based solely on their shared target leads to assay failure depending on the experimental environment. In cell-based workflows, substituting GSK-J4 with GSK-J1 results in a lack of efficacy because the parent acid cannot cross the lipid bilayer to reach nuclear targets. Conversely, utilizing GSK-J4 in cell-free biochemical or purified enzyme assays will yield false-negative results, as the prodrug requires intracellular esterases for hydrolysis into the active inhibitor. Therefore, procurement must be strictly dictated by the assay format: GSK-J4 for cellular and in vivo models, and GSK-J1 for cell-free enzymatic profiling [REFS-1, REFS-2].

Intracellular Activation and Cytokine Blockade in Live Cells

In live-cell assays using LPS-stimulated human primary macrophages, GSK-J4 effectively penetrates the cell membrane and undergoes esterase hydrolysis to block TNF-α production with an IC50 of 9 μM. In contrast, the parent compound GSK-J1 is highly polar and exhibits poor cellular permeability, making it unsuitable for generating pharmacologically relevant intracellular concentrations without prodrug masking [1].

Evidence DimensionInhibition of LPS-induced TNF-α production (Cellular IC50)
Target Compound DataGSK-J4: IC50 = 9 μM
Comparator Or BaselineGSK-J1: Restricted permeability limits intracellular efficacy
Quantified DifferenceGSK-J4 enables functional intracellular target engagement that the parent acid cannot achieve.
ConditionsLPS-stimulated human primary macrophages.

Mandates the purchase of the GSK-J4 prodrug for any cell-based inflammatory or epigenetic assays.

Cell-Free Biochemical Inactivity (Assay-Dependent Selection)

When tested in cell-free biochemical assays lacking esterase activity, the ethyl ester modification of GSK-J4 renders it largely inactive against JMJD3, demonstrating an in vitro IC50 > 50 μM. In the exact same purified enzyme systems, the active parent compound GSK-J1 demonstrates a highly potent IC50 of 60 nM[REFS-1, REFS-2]. This significant discrepancy highlights that the prodrug modification completely abolishes direct target binding until cleaved.

Evidence DimensionCell-free enzymatic inhibition of JMJD3 (Biochemical IC50)
Target Compound DataGSK-J4: IC50 > 50 μM
Comparator Or BaselineGSK-J1: IC50 = 60 nM
Quantified Difference>800-fold reduction in direct biochemical potency for the uncleaved prodrug.
ConditionsCell-free AlphaScreen / Mass Spectrometry assays using purified JMJD3.

Prevents the costly procurement error of using GSK-J4 for purified enzyme assays, directing buyers to GSK-J1 instead.

Target Specificity Validation vs. Inactive Isomer

To ensure that the cellular effects of GSK-J4 are driven by KDM6 inhibition rather than off-target toxicity or non-specific prodrug effects, it is benchmarked against its inactive pyridine regio-isomer, GSK-J5. While GSK-J4 dose-dependently inhibits TNF-α production (IC50 = 9 μM) and prevents JMJD3-induced loss of nuclear H3K27me3, the GSK-J5 control exhibits no effect on TNF-α levels or H3K27 methylation under identical conditions [1].

Evidence DimensionTNF-α blockade and H3K27me3 preservation
Target Compound DataGSK-J4: Active (IC50 = 9 μM for TNF-α)
Comparator Or BaselineGSK-J5 (Inactive isomer): No effect
Quantified DifferenceAbsolute divergence in activity, confirming on-target epigenetic mechanism.
ConditionsHuman primary macrophages and Flag-JMJD3-transfected HeLa cells.

Demonstrates the necessity of procuring GSK-J5 alongside GSK-J4 to establish rigorous negative controls in cellular pharmacology.

Live-Cell Epigenetic Screening

GSK-J4 is the required compound for evaluating JMJD3/UTX inhibition in intact cells, such as cancer cell lines or primary fibroblasts, where the parent GSK-J1 cannot penetrate the membrane [1].

Macrophage Inflammation Modeling

The validated choice for studying the transcriptional regulation of the inflammatory response, specifically for blocking LPS-induced TNF-α production in human primary macrophages via H3K27me3 modulation [1].

Negative Control Pairing Workflows

For rigorous assay validation, GSK-J4 should be procured and used in parallel with its inactive isomer, GSK-J5, to rule out off-target effects and confirm that phenotypic changes are strictly dependent on KDM6 inhibition [2].

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

417.21647512 Da

Monoisotopic Mass

417.21647512 Da

Heavy Atom Count

31

Wikipedia

GSK-J4

Dates

Last modified: 08-15-2023
[1]. Kruidenier L, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012 Aug 16;488(7411):404-8.[2]. Donas C, et al. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. J Autoimmun. 2016 Dec;75:105-117.[3]. Yapp C, et al. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis. Arthritis Res Ther. 2016 Jul 7;18(1):158.[4]. Kamikawa YF, et al. Histone demethylation maintains Prdm14 and Tsix expression and represses xIst in embryonic stem cells. PLoS One. 2015 May 20;10(5):e0125626.[5]. Heinemann B, et al. Inhibition of demethylases by GSK-J1/J4. Nature. 2014 Oct 2;514(7520):E1-2.[6]. Majumder S, et al. Shifts in podocyte histone H3K27me3 regulate mouse and human glomerular disease. J Clin Invest. 2018 Jan 2;128(1):483-499.

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